LB244

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

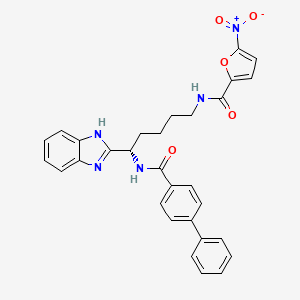

C30H27N5O5 |

|---|---|

分子量 |

537.6 g/mol |

IUPAC名 |

N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C30H27N5O5/c36-29(22-15-13-21(14-16-22)20-8-2-1-3-9-20)34-25(28-32-23-10-4-5-11-24(23)33-28)12-6-7-19-31-30(37)26-17-18-27(40-26)35(38)39/h1-5,8-11,13-18,25H,6-7,12,19H2,(H,31,37)(H,32,33)(H,34,36)/t25-/m0/s1 |

InChIキー |

YJTWDEBBCCREDG-VWLOTQADSA-N |

異性体SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4 |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCCNC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LB244

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LB244, a novel irreversible antagonist of the Stimulator of Interferon Genes (STING) protein. The information presented is collated from preclinical research and is intended to provide a detailed resource for professionals in the fields of immunology, pharmacology, and drug development.

Introduction to the cGAS-STING Signaling Pathway

The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogenic infection or cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1] While essential for host defense, aberrant activation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making STING a compelling target for therapeutic inhibition.[1]

Core Mechanism of Action of this compound

This compound is a potent and selective irreversible antagonist of both human and murine STING.[1] It is an analog of BB-Cl-amidine, developed to have improved potency and proteome-wide selectivity.[1] The primary mechanism of action of this compound is the covalent modification of the Cysteine 292 (Cys292) residue on the STING protein . This irreversible binding event effectively blocks the oligomerization of STING , a crucial step for its activation and downstream signaling.[2] By preventing STING oligomerization, this compound abrogates the recruitment and activation of TBK1, thereby inhibiting the subsequent phosphorylation of IRF3 and the production of type I interferons and other inflammatory cytokines.[1]

dot

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | THP1-Dual™ | EC50 | 0.8 µM | [3] |

| This compound | THP1 R232 | EC50 | Not significantly different from HAQ | [4] |

| This compound | THP1 HAQ | EC50 | Not significantly different from R232 | [4] |

| H-151 | THP1 R232 | EC50 | 8.2-fold decreased potency vs HAQ | [1] |

Table 1: In Vitro Potency of this compound and Comparator.

| Parameter | Route of Administration | Dose | Value | Unit | Reference |

| Cmax | Oral (PO) | 10 mg/kg | 0.04 | µM | [1] |

| Half-life (t1/2) | Oral (PO) | 10 mg/kg | 2.8 | hours | [1] |

| Clearance | Oral (PO) | 10 mg/kg | 2854.3 | mL/min/kg | [1] |

| Cmax | Intraperitoneal (IP) | 5 mg/kg | - | - | [1] |

| Half-life (t1/2) | Intraperitoneal (IP) | 5 mg/kg | - | - | [1] |

| Clearance | Intraperitoneal (IP) | 5 mg/kg | 240.7 | mL/min/kg | [1] |

| Bioavailability | Intraperitoneal (IP) | 5 mg/kg | >18-fold higher than PO | - | [1] |

Table 2: Pharmacokinetic Properties of this compound in Mice.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Inhibition of STING Signaling

4.1.1. Cell Culture and Treatment

-

Cell Line: Bone Marrow-Derived Macrophages (BMDMs) from wild-type C57BL/6 mice.

-

Culture Conditions: BMDMs were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Treatment Protocol:

-

BMDMs were seeded in appropriate plates for downstream analysis.

-

Cells were pre-treated with this compound (1 µM) or DMSO (vehicle control) for 1 hour.

-

STING signaling was induced by treating the cells with the STING agonist diABZI (500 nM) for the indicated times (1 hour for immunoblotting, 2 hours for qPCR).

-

4.1.2. Quantitative PCR (qPCR) for Ifnβ and Il6 Expression

-

RNA Extraction: Total RNA was isolated from treated BMDMs using a commercially available RNA extraction kit.

-

cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: Real-time quantitative PCR was performed using a standard qPCR instrument and SYBR Green master mix.

-

Primers: Specific primers for mouse Ifnβ, Il6, and a housekeeping gene (e.g., Actb) were used.

-

Analysis: Gene expression levels were normalized to the housekeeping gene and relative expression was calculated using the ΔΔCt method.

4.1.3. Immunoblot Analysis of p-IRF3 and p-TBK1

-

Cell Lysis: Whole-cell lysates were prepared from treated BMDMs using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibodies: Membranes were probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3), phosphorylated TBK1 (p-TBK1), total STING, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies were used for detection.

-

Detection: Chemiluminescent substrate was used to visualize the protein bands.

In Vivo Inhibition of STING Signaling

4.2.1. Animal Model and Treatment

-

Animal Strain: C57BL/6 mice.

-

Treatment Protocol:

-

Mice were pre-treated with this compound (5 mg/kg) administered via intraperitoneal (i.p.) injection.

-

Two hours after this compound administration, STING signaling was induced by i.p. injection of the STING agonist diABZI (0.5 mg/kg).

-

4.2.2. Measurement of Serum Cytokines

-

Sample Collection: Blood was collected from mice at a specified time point after diABZI injection.

-

Serum Preparation: Serum was separated by centrifugation.

-

Cytokine Measurement: Serum levels of IFNβ and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

dot

dot

dot

References

- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

LB244: A Technical Deep Dive into an Irreversible STING Antagonist

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of the Stimulator of Interferon Genes (STING) pathway is a key driver in a range of autoinflammatory diseases, including Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and lupus.[1][2][3][4] This has spurred significant interest in the development of STING inhibitors. This whitepaper provides a comprehensive technical guide to LB244, a novel, irreversible STING antagonist that demonstrates potent and selective inhibition of STING signaling.

Executive Summary

This compound is a potent, irreversible antagonist of the STING protein, a central mediator of innate immune responses to cytosolic DNA.[1][2][3][4] Developed as an analog of the previously identified STING inhibitor BB-Cl-amidine, this compound exhibits low nanomolar potency in both human and mouse cells and demonstrates markedly enhanced proteome-wide selectivity.[1][2][3][4][5] A key feature of this compound is its ability to maintain potency against the most common human STING variant (R232), a significant advantage over other inhibitors like H-151.[1] In vivo studies have confirmed its efficacy in blocking STING-dependent cytokine production.[1] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.

The STING Signaling Pathway and the Role of this compound

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1][6][7] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1][6][7] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][6] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][8] In the Golgi, STING is palmitoylated, a crucial step for the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][9] TBK1, in turn, phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs) and other inflammatory cytokines.[6][7]

References

- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

understanding the cGAS-STING signaling pathway

An In-depth Technical Guide to the cGAS-STING Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogenic infections and cellular damage.[1][2][3] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a robust immune response.[2][4] Given its central role in immunity, the cGAS-STING pathway is a key area of investigation for autoimmune diseases, cancer immunotherapy, and infectious diseases.[5][6][7][8] This guide provides a detailed technical overview of the core mechanisms of the cGAS-STING pathway, quantitative data on its key interactions, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development professionals.

Core Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm and culminates in the transcriptional activation of immune response genes.

-

Cytosolic DNA Sensing by cGAS : The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[3] In its inactive state, cGAS is autoinhibited.[9] Upon binding to dsDNA, cGAS undergoes a significant conformational change, forming a 2:2 complex with the DNA.[1][10] This structural rearrangement activates its enzymatic function.[10][11]

-

cGAMP Synthesis : Activated cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][10] The cGAMP produced by mammalian cGAS has a unique 2'-5' phosphodiester linkage, distinguishing it from bacterial cyclic dinucleotides.[2]

-

STING Activation : cGAMP acts as a second messenger, binding to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) membrane.[4][9] cGAMP binding induces a conformational change in the STING dimer, leading to its activation.[9][12]

-

STING Trafficking : Activated STING translocates from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus in a process requiring COPII vesicles.[9][12][13][14] This trafficking is a critical step for downstream signaling.

-

TBK1 Recruitment and Activation : In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[15][16] The oligomerization of STING is crucial for the recruitment and subsequent trans-autophosphorylation and activation of TBK1.[15]

-

IRF3 and NF-κB Activation : Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[17] Phosphorylation of STING at specific residues, such as Ser366, creates a docking site for IRF3, facilitating its phosphorylation by TBK1.[6][15] Phosphorylated IRF3 then dimerizes and translocates to the nucleus.[7][18][19] Concurrently, the STING pathway can also lead to the activation of the NF-κB transcription factor, although the mechanism is less clearly defined.[2]

-

Gene Transcription : In the nucleus, IRF3 dimers and activated NF-κB bind to their respective DNA response elements in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[2][4]

Pathway Visualization

References

- 1. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Analyses of DNA-Sensing and Immune Activation by Human cGAS | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post-Translational Modifications of STING: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. rupress.org [rupress.org]

- 10. Structural mechanism of cytosolic DNA sensing by cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural mechanism of cytosolic DNA sensing by cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STING Operation at the ER/Golgi Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. STING trafficking as a new dimension of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis of STING binding with and phosphorylation by TBK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of STING in Autoinflammatory Diseases: A Technical Guide

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. While essential for host defense against pathogens, aberrant activation of the STING pathway due to genetic mutations or other dysregulatory mechanisms can lead to a class of debilitating autoinflammatory disorders, often referred to as type I interferonopathies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying STING-mediated autoinflammation, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for pathway analysis, and outlines current therapeutic strategies targeting this pathway.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is a central mechanism for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from the host's own damaged cells.[1][2]

1.1. Activation Cascade

The activation of the STING pathway is a multi-step process:[1][3]

-

DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor for cytosolic dsDNA.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[1][3]

-

STING Activation: 2'3'-cGAMP binds to STING, a transmembrane protein primarily localized to the endoplasmic reticulum (ER).[4][5] This binding induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus.[3][4]

-

Downstream Signaling: In the Golgi, the activated STING recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1]

-

Transcriptional Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-α and IFN-β) and other interferon-stimulated genes (ISGs).[1][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6]

Figure 1: The canonical cGAS-STING signaling pathway.

STING's Role in Autoinflammatory Diseases

Constitutive activation of the STING pathway, often due to heterozygous gain-of-function (GOF) mutations in the STING1 gene (also known as TMEM173), leads to a continuous and excessive production of type I interferons and other inflammatory cytokines, driving the pathogenesis of several autoinflammatory diseases.[7][8][9]

2.1. STING-Associated Vasculopathy with Onset in Infancy (SAVI)

SAVI is the most well-characterized autoinflammatory disease directly caused by STING1 GOF mutations.[7][10] It is a rare, autosomal dominant disorder with onset in infancy.[10][11]

-

Clinical Manifestations: SAVI is characterized by systemic inflammation, severe cutaneous vasculopathy (affecting fingers, toes, nose, and ears, often leading to ulceration and necrosis), interstitial lung disease (ILD), and polyarthritis.[9][10]

-

Genetic Basis: Specific heterozygous GOF mutations in the STING1 gene result in ligand-independent dimerization and constitutive activation of the STING protein.[8][11] These mutations often cluster within the dimerization domain of STING.[11]

Figure 2: Pathogenic STING activation in SAVI.

2.2. Other STING-Associated Diseases

Dysregulation of the cGAS-STING pathway is also implicated in other autoinflammatory and autoimmune conditions:

-

Aicardi-Goutières Syndrome (AGS): AGS is an inflammatory encephalopathy where mutations in genes responsible for nucleic acid metabolism (e.g., TREX1, RNASEH2) lead to an accumulation of endogenous DNA in the cytoplasm.[1][3] This self-DNA is then sensed by the cGAS-STING pathway, triggering a chronic type I IFN response.[1][12]

-

Systemic Lupus Erythematosus (SLE): A subset of SLE patients exhibits a strong type I IFN signature, and evidence suggests that the cGAS-STING pathway can be activated by self-DNA, contributing to the disease's pathogenesis.[1][13]

-

COPA Syndrome: This is an autoinflammatory disorder caused by mutations in the COPA gene, which is involved in protein trafficking. Defective trafficking can lead to ER stress and aberrant STING activation.[4][14]

Quantitative Data in STING-Mediated Diseases

The following tables summarize key quantitative findings from studies on STING-associated autoinflammatory diseases.

Table 1: Common Gain-of-Function Mutations in STING1 and Associated Phenotypes

| Mutation | Location | Associated Disease | Key Clinical Features | Reference(s) |

| V155M | Dimerization Domain | SAVI, Familial Chilblain Lupus | Vasculopathy, ILD, Lupus-like features | [11],[13],[15] |

| N154S | Dimerization Domain | SAVI | Severe vasculopathy, ILD | [11],[16] |

| V147L | Dimerization Domain | SAVI | Vasculopathy, ILD | [11] |

| R281Q | C-terminal Domain | SAVI | Predominantly ILD, may lack skin lesions | [7] |

| R284S | C-terminal Domain | Autoinflammation | Constitutive cytokine production | [17] |

Table 2: Biomarker and Cytokine Profiles in SAVI Patients

| Biomarker | Finding | Implication | Reference(s) |

| IFN Signature | Markedly elevated expression of Interferon-Stimulated Genes (ISGs) in peripheral blood | Hallmark of type I interferonopathies, indicates pathway activation | [16],[13] |

| IFN-α / IFN-β | Significantly increased serum levels | Direct evidence of excessive type I IFN production | [7],[13] |

| CXCL10 (IP-10) | Elevated serum levels | Chemokine induced by IFNs, reflects inflammatory state | [18] |

| Inflammatory Cytokines | Increased levels of IL-6, TNF-α | Indicates concurrent NF-κB pathway activation | [7],[19] |

Table 3: Efficacy of STING Pathway Inhibitors in Preclinical Models

| Inhibitor | Target | Model | Key Finding | Reference(s) |

| H-151 | STING (covalent) | Trex1-/- mice (AGS model) | Reduced systemic inflammation and mortality | [20],[14] |

| C-176 | STING (covalent) | Trex1-/- mice (AGS model) | Ameliorated autoinflammatory disease | [20] |

| SN-011 | STING (competitive) | Trex1-/- mice (AGS model) | Potently suppressed systemic inflammation | [21],[20] |

| Palbociclib | STING (Y167) | Trex1-/- mice (AGS model) | Alleviated autoimmune features by blocking STING dimerization | [20] |

| Ruxolitinib | JAK1/2 | SAVI patients | Partial to significant clinical improvement, reduced ISG signature | [7],[22] |

| Tofacitinib | JAK1/3 | SAVI patient cells | Suppressed STAT activation and restored normal immune response | [22] |

Experimental Protocols for STING Pathway Analysis

Analyzing the STING pathway requires a combination of molecular and cellular biology techniques to measure pathway components, their activation state, and downstream outputs.

4.1. Protocol: Quantification of IFN-β by Sandwich ELISA

This protocol measures secreted IFN-β in cell culture supernatants as a primary readout of STING pathway activation.[23]

-

Objective: To quantify the concentration of IFN-β produced by cells following STING activation.

-

Materials:

-

IFN-β Sandwich ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate).

-

THP-1 monocytes or other relevant cell lines.

-

STING agonist (e.g., 2'3'-cGAMP, dsDNA).

-

Cell culture medium and supplements.

-

Microplate reader (450 nm).

-

-

Methodology:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate.

-

Stimulation: Pre-treat cells with inhibitors if applicable (e.g., 1-2 hours). Stimulate cells with a STING agonist (e.g., 1-10 µg/mL 2'3'-cGAMP) for 18-24 hours at 37°C.[24] Include unstimulated and vehicle controls.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.

-

ELISA Procedure: a. Add 100 µL of standards, controls, and collected supernatants to the pre-coated ELISA plate. Incubate for 2 hours at room temperature. b. Wash the plate 4 times with the provided wash buffer. c. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. d. Wash the plate 4 times. e. Add 100 µL of HRP-streptavidin conjugate. Incubate for 1 hour at room temperature. f. Wash the plate 4 times. g. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. h. Add 100 µL of stop solution.

-

Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

-

Analysis: Calculate IFN-β concentrations in samples by interpolating from the standard curve.

-

4.2. Protocol: Analysis of STING and TBK1 Phosphorylation by Western Blot

This protocol assesses the activation state of STING and TBK1 by detecting their phosphorylated forms.[25]

-

Objective: To detect the phosphorylation of STING (at Ser366) and TBK1 (at Ser172) as a marker of pathway activation.

-

Materials:

-

Cell line of interest (e.g., MEFs, THP-1).

-

STING agonist (e.g., dsDNA complexed with a transfection reagent).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

-

-

Methodology:

-

Cell Culture and Stimulation: Seed cells in 6-well plates. Stimulate with dsDNA/transfection reagent complex for a specified time (e.g., 3-6 hours).[25][26]

-

Cell Lysis: Wash cells with cold PBS and lyse on ice with 100-200 µL of lysis buffer. Scrape and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-p-STING, diluted 1:1000) overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities. Normalize phosphorylated protein levels to their respective total protein levels to determine the fold-change in activation.

-

Figure 3: General workflow for assessing STING pathway activation.

Therapeutic Strategies and Future Directions

The central role of STING in driving type I interferonopathies makes it a prime therapeutic target. Current strategies focus on inhibiting the pathway at various levels.

-

JAK Inhibitors: Janus kinase (JAK) inhibitors, such as ruxolitinib and tofacitinib, act downstream of the type I IFN receptor.[22] They block the signaling cascade initiated by IFNs, thereby reducing the expression of ISGs and mitigating inflammatory symptoms. While they do not target STING directly, they have shown clinical efficacy in some SAVI patients.[7][14]

-

Direct STING Inhibitors: A major focus of drug development is the creation of small molecules that directly bind to and inhibit STING. These compounds, such as H-151 and C-176, are often designed to block the cGAMP binding pocket or prevent the conformational changes required for STING activation and oligomerization.[14][20] Several direct STING inhibitors are in preclinical development and have shown promise in animal models of autoinflammatory diseases.[14][21]

-

Upstream Targeting: Inhibiting cGAS is another potential therapeutic avenue. By preventing the production of 2'3'-cGAMP, cGAS inhibitors could block the pathway at its inception.[27]

Conclusion

The cGAS-STING pathway is a double-edged sword: vital for antimicrobial defense but a potent driver of autoinflammation when dysregulated. Research into STING-associated diseases like SAVI has illuminated the critical need for tight control over this innate immune signaling axis. The development of targeted therapies, particularly direct STING inhibitors, holds significant promise for treating these severe and often life-threatening conditions. Continued investigation into the nuances of STING signaling, its downstream effectors, and the development of robust preclinical models will be essential for translating these promising therapeutic strategies into effective clinical treatments for patients with STING-driven autoinflammatory diseases.

References

- 1. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. STING-inflammasome axis in autoimmune diseases and inflammation-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis [frontiersin.org]

- 7. STING-associated vasculopathy with onset in infancy: a familial case series report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Role of Interferon Receptors in STING-Associated Autoinflammatory Dise" by William Alexander Stinson [openscholarship.wustl.edu]

- 9. mdpi.com [mdpi.com]

- 10. Orphanet: STING-associated vasculopathy with onset in infancy [orpha.net]

- 11. STING-associated vasculopathy with onset in infancy - Wikipedia [en.wikipedia.org]

- 12. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inherited STING-activating mutation underlies a familial inflammatory syndrome with lupus-like manifestations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pro-inflammation Associated with a Gain-of-Function Mutation (R284S) in the Innate Immune Sensor STING - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pulmonary Involvement in a Mouse Model of Sjögren’s Syndrome Induced by STING Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]

- 22. Regulating STING in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Delving into STING-Dependent Inflammation: A Technical Guide to the Investigator Compound LB244

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a robust inflammatory response. While essential for host defense against pathogens, aberrant STING activation is implicated in the pathophysiology of various autoinflammatory diseases, such as Aicardi-Goutières syndrome (AGS) and STING-associated vasculopathy with onset in infancy (SAVI), as well as lupus and amyotrophic lateral sclerosis (ALS).[1][2] This has spurred significant interest in the development of STING inhibitors as potential therapeutics. LB244 is a novel, irreversible STING antagonist that has demonstrated potent inhibition of STING signaling in preclinical models.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed experimental protocols for investigating STING-dependent inflammation using this compound.

Introduction to the cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key sensor of cellular danger signals. The presence of dsDNA in the cytoplasm, a hallmark of viral infection or cellular damage, triggers the activation of cGAS.[1] Activated cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[3] This binding event induces a conformational change in STING, leading to its oligomerization and trafficking from the ER to the Golgi apparatus.[4]

At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6).[1] This cascade culminates in a potent anti-viral and pro-inflammatory response.

This compound: A Potent and Selective STING Antagonist

This compound is a small molecule inhibitor designed as an analog of a previous STING inhibitor, BB-Cl-amidine.[1] It exhibits low nanomolar potency and enhanced proteome-wide selectivity compared to its predecessor and other known STING inhibitors like H-151.[1]

Mechanism of Action

This compound functions as an irreversible antagonist of STING.[2] Its proposed mechanism involves the covalent modification of cysteine residues on the STING protein, which blocks the crucial step of STING oligomerization.[4][5] By preventing oligomerization, this compound effectively halts the downstream signaling cascade, including the activation of TBK1 and IRF3, thereby inhibiting the production of type I interferons and other inflammatory cytokines.[1][5]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibition of STING Signaling by this compound

| Cell Line | STING Agonist | Analyte | This compound Concentration (µM) | % Inhibition |

| Mouse BMDMs | diABZI (500 nM) | Ifnb mRNA | 1 | ~95%[1] |

| Mouse BMDMs | diABZI (500 nM) | Il6 mRNA | 1 | ~90%[1] |

| Human Monocytes | STING Agonist | IFNβ Protein | Not specified | Significant[1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of STING Activation

| Treatment Group | Analyte | Serum Concentration (pg/mL) | % Reduction vs. diABZI alone |

| Vehicle + diABZI | IFNβ | ~1500 | - |

| This compound (5 mg/kg) + diABZI | IFNβ | ~250 | ~83%[1] |

| Vehicle + diABZI | IL-6 | ~12000 | - |

| This compound (5 mg/kg) + diABZI | IL-6 | ~2000 | ~83%[1] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Dosing Route | Dose (mg/kg) | Cmax (µM) | Half-life (h) | Bioavailability (%) |

| Oral (PO) | 10 | 0.04 | 2.8 | Low[1] |

| Intraperitoneal (IP) | 5 | Not specified | Not specified | >18-fold higher than PO[1] |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on STING-dependent inflammation.

In Vitro Analysis of STING Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes how to assess the inhibitory effect of this compound on STING-induced gene expression and protein phosphorylation in primary mouse BMDMs.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

L929-conditioned medium or recombinant M-CSF

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

diABZI (STING agonist, stock solution in DMSO)

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

qPCR primers for Ifnb, Il6, and a housekeeping gene (e.g., Actb)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

BMDM Differentiation:

-

Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture cells in DMEM supplemented with 20% L929-conditioned medium or 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

-

-

Cell Treatment:

-

Plate differentiated BMDMs in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with a STING agonist such as diABZI (e.g., 500 nM) for the desired time (e.g., 2 hours for qPCR, 1 hour for immunoblotting).

-

-

RNA Extraction and qPCR:

-

Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using primers for Ifnb, Il6, and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

-

Protein Extraction and Immunoblotting:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Mouse Model of STING-Dependent Inflammation

This protocol outlines the procedure for evaluating the efficacy of this compound in a mouse model of acute STING activation.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

This compound

-

Vehicle for this compound (e.g., 20% DMSO in saline)

-

diABZI

-

Vehicle for diABZI (e.g., saline)

-

ELISA kits for mouse IFNβ and IL-6

-

Blood collection tubes (e.g., serum separator tubes)

Procedure:

-

Animal Dosing:

-

Acclimate mice for at least one week before the experiment.

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Induction of STING Activation:

-

Two hours after this compound/vehicle administration, inject mice with a STING agonist such as diABZI (e.g., 0.5 mg/kg). The route of administration (e.g., intravenous or intraperitoneal) may vary.

-

-

Sample Collection:

-

At a predetermined time point after diABZI injection (e.g., 2-4 hours), collect blood samples via a suitable method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia).

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

Cytokine Analysis:

-

Store serum samples at -80°C until analysis.

-

Quantify the concentrations of IFNβ and IL-6 in the serum using commercial ELISA kits according to the manufacturer's instructions.

-

Conclusion

This compound is a promising investigational tool and a potential therapeutic lead for STING-driven inflammatory diseases. Its high potency and selectivity make it a valuable compound for dissecting the role of STING in various biological processes. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of STING-dependent inflammation. Further research into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

LB244 as a Chemical Probe for STING: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LB244, a potent and selective irreversible antagonist of the STING (Stimulator of Interferon Genes) protein. This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization, offering a valuable resource for researchers utilizing this compound as a chemical probe in studies of innate immunity and the development of novel therapeutics for STING-driven inflammatory diseases.

Introduction to this compound and STING

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases, such as Aicardi-Goutières syndrome (AGS) and STING-associated vasculopathy with onset in infancy (SAVI). This has prompted significant efforts in the development of STING inhibitors.

This compound is a novel, irreversible STING antagonist developed as a more potent and selective analog of the parent compound BB-Cl-amidine.[1][2][3][4] It possesses a nitrofuran warhead that covalently modifies STING, effectively blocking its downstream signaling.[1]

Mechanism of Action

This compound functions as an irreversible antagonist of STING by preventing its oligomerization, a crucial step for the activation of downstream signaling cascades.[5] Mutagenesis studies suggest that this compound covalently modifies cysteine residue 292 (Cys292) on the STING protein.[5] This covalent modification inhibits the conformational changes necessary for STING to form higher-order oligomers upon activation by its natural ligand, cyclic GMP-AMP (cGAMP). By blocking oligomerization, this compound prevents the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn inhibits the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent transcription of type I interferons and other inflammatory genes.[5][6]

Below is a diagram illustrating the STING signaling pathway and the point of intervention by this compound.

References

- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective STING Antagonist LB244: A Technical Guide to its Inhibitory Effect on Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cGMP-AMP Synthase (cGAS)-Stimulator of Interferator Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response, including the production of type I interferons (IFNs).[1][2] Aberrant STING activation is implicated in a range of autoinflammatory diseases, making it a key therapeutic target.[3][4] This technical guide provides an in-depth overview of LB244, a novel, irreversible STING antagonist. We detail its mechanism of action, present quantitative data on its inhibitory effects on type I IFN production, and provide comprehensive experimental protocols for its evaluation.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of STING.[1] Developed as an analog of the parent compound BB-Cl-amidine, this compound demonstrates nanomolar potency and enhanced proteome-wide selectivity, making it a valuable tool for studying STING-mediated signaling and a promising scaffold for therapeutic development.[1][3] this compound acts as an irreversible antagonist by covalently modifying cysteine residues on the STING protein, thereby inhibiting its oligomerization—a crucial step for the downstream signaling cascade that leads to type I IFN production.[1]

The cGAS-STING Signaling Pathway and this compound's Mechanism of Action

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal often associated with viral or bacterial infection, or cellular damage.

Diagram of the cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling cascade and the inhibitory point of this compound.

As depicted, this compound intervenes at the critical step of STING oligomerization. This prevents the recruitment and activation of TANK-binding kinase 1 (TBK1), which is responsible for the subsequent phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and NF-κB.[1] Activated IRF3 and NF-κB translocate to the nucleus to drive the transcription of type I interferons and other pro-inflammatory cytokines.[5][6] By blocking STING oligomerization, this compound effectively shuts down this entire downstream signaling cascade.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key findings regarding its efficacy in inhibiting STING-mediated signaling, which leads to the suppression of type I interferon production.

Table 1: In Vitro Efficacy of this compound and Related STING Inhibitors

| Compound | Cell Line | STING Variant | Agonist | Readout | EC50 / IC50 (µM) | Reference |

| This compound | THP-1 Dual | R232 (WT) | diABZI | IRF-Luciferase | ~0.8 | [1] |

| This compound | THP-1 Dual | HAQ | diABZI | IRF-Luciferase | Lower than R232 | [1] |

| BB-Cl-amidine | THP-1 Dual | R232 (WT) | diABZI | IRF-Luciferase | 2.00 | [1] |

| H-151 | THP-1 Dual | R232 (WT) | diABZI | IRF-Luciferase | 8.2-fold less potent than in HAQ | [1] |

| H-151 | THP-1 Dual | HAQ | diABZI | IRF-Luciferase | 0.085 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Agonist | Readout | Effect | Reference |

| Mice | This compound (5 mg/kg, i.p.) | diABZI | Serum IFN-β | Significantly reduced | [1] |

| Mice | This compound (5 mg/kg, i.p.) | diABZI | Serum IL-6 | Significantly reduced | [1] |

Experimental Protocols

To facilitate further research on this compound and its effects on type I interferon production, we provide the following detailed experimental protocols based on methodologies described in the literature.

Diagram of a General Experimental Workflow for In Vitro Analysis

Caption: A generalized workflow for assessing this compound's in vitro activity.

In Vitro STING Inhibition Assay in THP-1 Dual™ Cells

This protocol describes the use of THP-1 Dual™ cells, a human monocytic cell line that expresses a secreted luciferase reporter gene under the control of an IRF-inducible promoter, to quantify the inhibition of STING signaling.

Materials:

-

THP-1 Dual™ Cells (InvivoGen)

-

RPMI 1640 medium with 10% FBS, L-glutamine, HEPES, and antibiotics

-

This compound (stock solution in DMSO)

-

diABZI (STING agonist, stock solution in DMSO)

-

QUANTI-Luc™ (luciferase detection reagent, InvivoGen)

-

96-well plates (white, clear bottom for cell culture)

Procedure:

-

Cell Seeding: Seed THP-1 Dual™ cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

STING Activation: Add the STING agonist diABZI to the wells at a final concentration known to induce a robust response (e.g., 1-5 µM).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Collect the supernatant and measure luciferase activity using QUANTI-Luc™ according to the manufacturer's protocol with a luminometer.

-

Data Analysis: Calculate the percent inhibition of STING signaling for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Measurement of IFN-β Production by ELISA

This protocol outlines the quantification of secreted IFN-β in the cell culture supernatant following STING activation and treatment with this compound.

Materials:

-

Cell culture supernatant (collected from the in vitro STING inhibition assay)

-

Human IFN-β ELISA Kit (e.g., from R&D Systems, BD Biosciences)

-

Microplate reader

Procedure:

-

Sample Collection: After the incubation period in the in vitro assay, centrifuge the cell culture plates to pellet the cells and carefully collect the supernatant.

-

ELISA Protocol: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants) to the wells.

-

Incubating to allow IFN-β to bind to the capture antibody.

-

Washing the plate and adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.

Western Blot Analysis of STING Pathway Activation

This protocol is for assessing the phosphorylation status of key downstream signaling molecules, TBK1 and IRF3, as a measure of STING pathway activation and its inhibition by this compound.

Materials:

-

Cell lysate (collected from the in vitro STING inhibition assay)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of STING. Its mechanism of action, involving the blockage of STING oligomerization, effectively abrogates the downstream signaling cascade that leads to the production of type I interferons. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery who are investigating the cGAS-STING pathway and its role in disease. The favorable characteristics of this compound make it an excellent tool for preclinical studies and a promising candidate for the development of novel therapeutics for STING-driven pathologies.

References

- 1. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cGAS/STING/TBK1/IRF3 Signaling Pathway Activates BMDCs Maturation Following Mycobacterium bovis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IFNγ in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro STING Inhibition by LB244

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a robust inflammatory response. Aberrant STING activation is implicated in various autoinflammatory diseases, making it a key therapeutic target. LB244 is a potent and irreversible antagonist of STING that operates by blocking its oligomerization, a crucial step in the signaling cascade.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the STING pathway using human monocytic THP-1 cells. The described methods include a reporter gene assay, quantification of cytokine gene expression by qPCR, and measurement of cytokine secretion by ELISA.

Introduction

The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is essential for host defense against pathogens. Upon binding cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its dimerization and translocation to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, inducing the expression of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines like Interleukin-6 (IL-6).[4]

Dysregulation of the STING pathway can lead to chronic inflammation and autoimmune disorders. Therefore, inhibitors of this pathway are of significant therapeutic interest. This compound has been identified as a highly potent, irreversible STING inhibitor with nanomolar efficacy.[5] It represents a valuable tool for studying STING-mediated signaling and a promising scaffold for the development of therapeutics for STING-dependent inflammatory diseases.[6] The following protocols detail in vitro methods to quantify the inhibitory effect of this compound on STING activation.

STING Signaling Pathway

Quantitative Data Summary

The inhibitory potency of this compound can be quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays. The following table summarizes representative data for this compound and a common reference STING inhibitor, H-151.

| Compound | Cell Line | STING Allele | Assay Readout | EC50/IC50 (µM) | Reference |

| This compound | THP1-Dual™ | R232 (Wild-Type) | IRF Reporter (Luciferase) | ~0.8 | [7] |

| This compound | THP1-Dual™ | HAQ | IRF Reporter (Luciferase) | ~0.8 | [8] |

| H-151 | THP1-Dual™ | R232 (Wild-Type) | IRF Reporter (Luciferase) | Varies (potency reduction observed) | [8] |

| H-151 | THP1-Dual™ | HAQ | IRF Reporter (Luciferase) | Potent | [8] |

Experimental Protocols

The following protocols provide a framework for assessing the in vitro efficacy of this compound in inhibiting the STING pathway.

Protocol 1: STING Inhibition in THP1-Dual™ Reporter Cells

This assay utilizes THP1-Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Inhibition of STING signaling results in a decrease in luciferase activity.

Materials:

-

THP1-Dual™ KI-hSTING-R232 cells (InvivoGen, #thpd-r232)

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 25 mM HEPES, 100 µg/mL Normocin™, Penicillin-Streptomycin

-

This compound (or other STING inhibitors)

-

diABZI STING agonist (InvivoGen, #tlrl-diabzi) or 2'3'-cGAMP (InvivoGen, #tlrl-nacga23)

-

QUANTI-Luc™ detection reagent (InvivoGen, #rep-qlc1)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium in a 96-well plate.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells. It is recommended to perform a dose-response curve (e.g., 0.01 to 30 µM). Incubate for 1-2 hours at 37°C.[8]

-

STING Activation: Stimulate the cells by adding a STING agonist. A final concentration of 500 nM diABZI is recommended for robust activation.[8]

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[9]

-

Luciferase Assay:

-

Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Transfer 20 µL of cell supernatant to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Quantification of IFN-β and IL-6 mRNA by RT-qPCR

This protocol measures the transcriptional response to STING activation by quantifying the mRNA levels of downstream target genes, IFNB1 and IL6.

Materials:

-

THP-1 cells

-

This compound

-

diABZI STING agonist

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

-

Primers for IFNB1, IL6, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed THP-1 cells in a 12-well or 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 500 nM diABZI for 2 hours.[8]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up qPCR reactions containing cDNA, primers for the target genes and a housekeeping gene, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[10]

Protocol 3: Measurement of Secreted IFN-β by ELISA

This protocol quantifies the amount of IFN-β protein secreted into the cell culture supernatant following STING activation.

Materials:

-

THP-1 cells

-

This compound

-

diABZI STING agonist

-

Human IFN-β ELISA kit (e.g., R&D Systems, #DIFNB0)

-

Microplate reader

Procedure:

-

Cell Treatment and Supernatant Collection:

-

ELISA:

-

Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and substrate solutions.

-

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of IFN-β based on a standard curve. Determine the percentage of inhibition for each this compound concentration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the STING inhibitor this compound. By employing a combination of reporter assays, gene expression analysis, and protein quantification, researchers can obtain a comprehensive understanding of the inhibitory potency and mechanism of action of this compound and other potential STING modulators. These assays are crucial for the preclinical evaluation of novel therapeutics targeting STING-mediated diseases.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanopartikel.info [nanopartikel.info]

- 4. Frontiers | Pharmacological Targeting of STING-Dependent IL-6 Production in Cancer Cells [frontiersin.org]

- 5. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. citeab.com [citeab.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for LB244 Treatment of Primary Human Monocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB244 is a potent and irreversible antagonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4][5] The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][3][6] Upon activation, STING triggers a signaling cascade leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[6] However, aberrant STING activation is implicated in the pathogenesis of various autoinflammatory diseases, making STING an attractive therapeutic target.[1][3][5] this compound exerts its inhibitory effect by covalently modifying STING, which blocks its oligomerization—a crucial step for the recruitment and activation of downstream signaling molecules like TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[2][6] These application notes provide a detailed protocol for the treatment of primary human monocytes with this compound to inhibit STING-dependent signaling.

Data Presentation

Table 1: Summary of Reagents and their Roles

| Reagent | Role | Typical Concentration |

| This compound | Irreversible STING antagonist | 1 µM - 10 µM |

| diABZI | STING agonist (for inducing STING activation) | 100 nM - 500 nM |

| Ficoll-Paque™ | For density gradient centrifugation to isolate PBMCs | As per manufacturer's protocol |

| CD14 MicroBeads | For positive selection of monocytes | As per manufacturer's protocol |

| RPMI 1640 | Base cell culture medium | - |

| Fetal Bovine Serum (FBS) | Supplement for cell culture medium | 10% (v/v) |

| Penicillin-Streptomycin | Antibiotic to prevent bacterial contamination | 1% (v/v) |

Table 2: Experimental Parameters for this compound Treatment

| Parameter | Recommended Condition |

| Cell Type | Primary Human Monocytes |

| Seeding Density | 1 x 10⁶ cells/mL |

| This compound Pre-treatment Time | 1 - 2 hours |

| STING Agonist (diABZI) Stimulation Time | 4 - 24 hours (for cytokine analysis) 1 hour (for phosphorylation analysis) |

| Downstream Analysis | ELISA (IFNβ, IL-6), Immunoblotting (p-TBK1, p-IRF3) |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocytes

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Whole human blood collected in EDTA tubes

-

Ficoll-Paque™ PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

CD14 MicroBeads (human)

-

MACS® Columns and Separator

Procedure:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed.

-

Collect the buffy coat layer and transfer it to a new conical tube.

-

Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).

-

Isolate CD14+ monocytes using CD14 MicroBeads and MACS columns according to the manufacturer's instructions.

-

Count the viable monocytes using a hemocytometer and trypan blue exclusion.

-

Resuspend the purified monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10⁶ cells/mL.

-

Plate the cells in appropriate culture vessels and incubate at 37°C in a 5% CO₂ humidified incubator.

Protocol 2: this compound Treatment and STING Activation

This protocol details the treatment of primary human monocytes with this compound followed by stimulation with the STING agonist diABZI.

Materials:

-

Cultured primary human monocytes

-

This compound stock solution (in DMSO)

-

diABZI stock solution (in DMSO)

-

Complete RPMI 1640 medium

Procedure:

-

Allow the isolated monocytes to rest for at least 1 hour in culture before treatment.

-

Prepare working solutions of this compound in complete RPMI 1640 medium. A typical final concentration is 1 µM. Include a vehicle control (DMSO) at the same final concentration.

-

Pre-treat the monocytes by adding the this compound working solution or vehicle control to the cell culture wells.

-

Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a working solution of diABZI in complete RPMI 1640 medium. A typical final concentration is 200 nM.

-

Add the diABZI working solution to the wells to stimulate STING signaling.

-

Incubate the cells for the desired time period based on the downstream analysis:

-

For cytokine analysis (ELISA): Incubate for 4-24 hours.

-

For protein phosphorylation analysis (Immunoblot): Incubate for 1 hour.

-

-

After incubation, collect the cell culture supernatants for ELISA and/or lyse the cells for immunoblotting.

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol provides a general procedure for quantifying IFNβ and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human IFNβ and IL-6 ELISA kits

-

Collected cell culture supernatants

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and collected cell culture supernatants to the wells and incubate.

-

Wash the plate and add the detection antibody, followed by incubation.

-

Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP), followed by incubation.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IFNβ and IL-6 in the samples by comparing their absorbance to the standard curve.

Protocol 4: Analysis of Protein Phosphorylation by Immunoblotting

This protocol outlines the general steps for detecting phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) in monocyte cell lysates.

Materials:

-

Treated monocyte cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-TBK1, anti-p-IRF3, anti-total TBK1, anti-total IRF3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the monocyte pellets in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[7][8][9]

Mandatory Visualization

Caption: Experimental workflow for this compound treatment of primary human monocytes.

References

- 1. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of this compound, an irreversible STING antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of this compound, an Irreversible STING Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of LB244 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB244 is a novel and potent irreversible antagonist of the Stimulator of Interferator Genes (STING) protein. As a covalent inhibitor, this compound offers high selectivity and efficacy in modulating the cGAS-STING signaling pathway, which is a critical component of the innate immune system. Aberrant activation of this pathway is implicated in the pathogenesis of various autoinflammatory and autoimmune diseases. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, a summary of its pharmacokinetic and toxicological profile, and an overview of its potential therapeutic applications.

Mechanism of Action

This compound functions as a covalent antagonist of STING, effectively blocking its downstream signaling. The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is recognized by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change that leads to its oligomerization and translocation to the Golgi apparatus. This activation cascade results in the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This compound inhibits STING-dependent signaling by blocking the crucial step of STING oligomerization[1].

cGAS-STING Signaling Pathway and Inhibition by this compound

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical mouse studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral Gavage (10 mg/kg) | Intraperitoneal Injection (5 mg/kg) |

| Cmax (µM) | 0.04 | Not Reported |

| Half-life (h) | 2.8 | Not Reported |

| Clearance (mL/min/kg) | 2854.3 | 240.7 |

| Bioavailability | Limited | Over 18-fold higher than oral |

Data sourced from a study in C57BL/6J mice[2].

Table 2: In Vivo Efficacy of this compound in a diABZI-Induced Inflammation Model

| Treatment Group | Serum IFNβ Levels | Serum IL-6 Levels |

| Vehicle Control | Baseline | Baseline |

| diABZI alone | Significantly elevated | Significantly elevated |

| This compound (5 mg/kg, i.p.) + diABZI | Significantly reduced vs. diABZI alone | Significantly reduced vs. diABZI alone |

Efficacy was demonstrated in C57BL/6 mice pre-treated with this compound for 2 hours before diABZI administration[2].

Table 3: Toxicological Profile of this compound in Mice

| Parameter | Observation |

| Acute Toxicity | No adverse events or signs of toxicity were observed at the tested doses (10 mg/kg oral, 5 mg/kg i.p.)[2]. |

| General Health | Normal bleeding was observed at the 24-hour time point post-administration[2]. |

| Recommended Monitoring | Standard toxicological monitoring is advised for new experimental paradigms, including body weight changes, clinical signs of distress (e.g., lethargy, piloerection), and post-mortem gross examination of major organs[3][4][5][6]. |

Potential Therapeutic Applications

The potent inhibitory effect of this compound on the STING pathway suggests its therapeutic potential in a range of STING-driven inflammatory and autoimmune diseases. Mouse models are invaluable tools for investigating these applications.

-

Aicardi-Goutières Syndrome (AGS): This rare genetic disorder is characterized by an overproduction of type I interferons. The Trex1-deficient mouse model recapitulates key features of AGS and is a relevant model to test the efficacy of STING inhibitors like this compound[7][8][9][10][11].

-

Systemic Lupus Erythematosus (SLE): The cGAS-STING pathway is implicated in the pathogenesis of SLE. Various mouse models of lupus, including TLR7-driven models, can be utilized to evaluate the therapeutic potential of this compound in reducing auto-antibody production and end-organ damage[12][13][14][15][16].

-